molecular formula C27H30FN5O2 B11437401 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11437401
M. Wt: 475.6 g/mol
InChI Key: XVZNIJPWULNTQJ-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a fluorophenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Moiety: The synthesis begins with the preparation of the benzylpiperidine intermediate. This can be achieved by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished by reacting the benzylpiperidine intermediate with 2-fluorobenzyl chloride under suitable conditions.

    Formation of the Purine Core: The final step involves the formation of the purine core. This can be achieved by reacting the intermediate with a suitable purine precursor, such as 1,3-dimethylxanthine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidinyl)methylamine: Shares the benzylpiperidine moiety but lacks the purine core and fluorophenyl group.

    (4-benzylpiperidin-1-yl)(4-fluorophenyl)methanone: Contains both the benzylpiperidine and fluorophenyl groups but lacks the purine core.

Uniqueness

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of structural features, including the purine core, benzylpiperidine moiety, and fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H30FN5O2

Molecular Weight

475.6 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30FN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-10-6-7-11-22(21)28)23(29-25)18-32-14-12-20(13-15-32)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

XVZNIJPWULNTQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5F

Origin of Product

United States

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